molecular formula C12H12ClNO B13708479 O-(4-Biphenylyl)hydroxylamine Hydrochloride

O-(4-Biphenylyl)hydroxylamine Hydrochloride

Katalognummer: B13708479
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: BASOEWQSVYYPFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Biphenylyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C12H11NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a biphenyl structure. This compound is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Biphenylyl)hydroxylamine Hydrochloride typically involves the reaction of 4-bromobiphenyl with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Biphenylyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-(4-Biphenylyl)hydroxylamine Hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of nitroso and amine derivatives.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of O-(4-Biphenylyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(4-Biphenylyl)hydroxylamine Hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This makes it particularly useful in specific research and industrial applications .

Eigenschaften

Molekularformel

C12H12ClNO

Molekulargewicht

221.68 g/mol

IUPAC-Name

O-(4-phenylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C12H11NO.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H

InChI-Schlüssel

BASOEWQSVYYPFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.